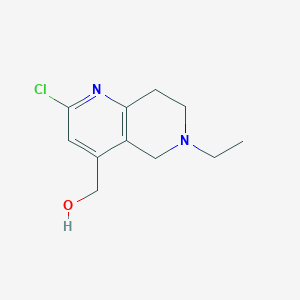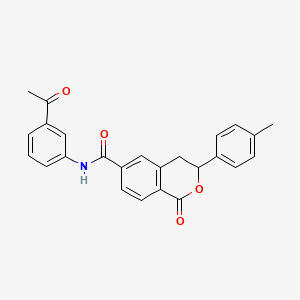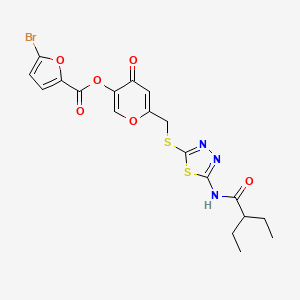![molecular formula C24H24N2O5 B2925763 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 921566-92-9](/img/structure/B2925763.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions for the reaction .Molecular Structure Analysis
This involves analyzing the structure of the molecule, including the types and arrangement of bonds, the shape of the molecule, and any functional groups present .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, including its reactivity and the conditions required for these reactions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Chemically complex compounds, including those with chromene and oxazepine moieties, are often synthesized to explore their potential in various scientific applications. For example, research in medicinal chemistry frequently involves the design and synthesis of novel compounds with potential antibacterial properties. A study by Palkar et al. (2017) demonstrated the synthesis of novel analogs targeting antibacterial activity, showcasing the importance of structural confirmation through various spectroscopic techniques such as Infrared Spectroscopy, 1H-Nuclear Magnetic Resonance, and High Resolution Mass Spectra (Palkar et al., 2017).
Chemical Reactions and Mechanisms
Understanding the reactions and mechanisms underlying the synthesis and transformation of complex molecules is crucial. For instance, the work by Cherfaoui et al. (2017) revisited the synthesis of dibenzo[b,e][1,4]diazepin-1-ones, establishing a catalyst-free method that explores the reactivity of certain compounds towards electrophiles, demonstrating the innovative approaches in organic synthesis (Cherfaoui et al., 2017).
Applications in Scientific Research
The synthesized compounds often undergo evaluation for various biological activities, such as antimicrobial, antiallergic, or cytotoxic effects. For example, Raval et al. (2012) explored the antimicrobial activity of synthesized compounds, highlighting the potential applications of novel chemical entities in combating microbial resistance (Raval et al., 2012). Similarly, Deady et al. (2005) assessed the cytotoxic activity of carboxamide derivatives, indicating the role of chemical synthesis in discovering new therapeutic agents (Deady et al., 2005).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-4-11-26-18-10-9-16(13-20(18)30-14-24(2,3)23(26)29)25-21(27)17-12-15-7-5-6-8-19(15)31-22(17)28/h5-10,12-13H,4,11,14H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNHGJMBYFNUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B2925680.png)

![2-chloro-5-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2925682.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2925683.png)

![4-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)benzamide](/img/structure/B2925685.png)
![2-{2-[(4-Ethoxyphenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2925688.png)

![N-butyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2925696.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2925698.png)

![2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2925700.png)

![6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2925703.png)